molecular formula C6H11NO2 B8129371 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid

1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8129371
M. Wt: 132.18 g/mol
InChI Key: LJGFIWDOHOWUOY-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid is a deuterated derivative of pyrrolidine-3-carboxylic acid. Deuterium, a stable isotope of hydrogen, is incorporated into the compound to enhance its stability and alter its pharmacokinetic properties. This compound is of interest in various fields, including medicinal chemistry and drug development, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid typically involves the introduction of deuterium into the methyl group of pyrrolidine-3-carboxylic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions to ensure selective deuteration without affecting other functional groups.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the final product are optimized through careful control of reaction parameters and purification techniques, such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of acyl chlorides or other substituted derivatives.

Scientific Research Applications

1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference standard in NMR spectroscopy due to its deuterium content.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its pharmacokinetic properties and potential use in drug development, particularly in improving the stability and bioavailability of therapeutic agents.

    Industry: Utilized in the production of deuterated compounds for various applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium can influence the compound’s binding affinity to enzymes and receptors, potentially altering its biological activity. Deuterium’s kinetic isotope effect can slow down metabolic degradation, leading to prolonged activity and improved pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylic acid: The non-deuterated analog of 1-(Trideuteriomethyl)pyrrolidine-3-carboxylic acid.

    Deuterated analogs of other amino acids: Compounds like deuterated alanine or deuterated valine.

Uniqueness

This compound is unique due to the presence of deuterium, which imparts distinct properties such as enhanced stability and altered pharmacokinetics. This makes it a valuable tool in research and drug development, offering advantages over non-deuterated analogs in terms of metabolic stability and bioavailability.

Properties

IUPAC Name

1-(trideuteriomethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7-3-2-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGFIWDOHOWUOY-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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